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Introduction
UBQ-3 NHS Ester is a non-fluorescent, dark quencher used in the design of fluorogenic

probes for various biological assays, including quantitative PCR (qPCR) and Fluorescence

Resonance Energy Transfer (FRET)-based applications.[1][2] Structurally identical to Black

Hole Quencher®-3 (BHQ®-3), UBQ-3 possesses a broad and intense absorption spectrum in

the far-red to near-infrared (NIR) range, making it an effective acceptor for a variety of long-

wavelength fluorescent dyes.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group

allows for the covalent conjugation of the quencher to primary amines on biomolecules such as

proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1] This

guide provides a detailed overview of the core properties, mechanism of action, and

experimental protocols for the application of UBQ-3 NHS Ester in research and development.

Physicochemical and Spectroscopic Properties
UBQ-3 NHS Ester is characterized by its strong absorption in the 620-730 nm range, which is

crucial for its function as a quencher for far-red and near-IR fluorophores.[3][4] Key quantitative

data for UBQ-3 NHS Ester are summarized in the table below.
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Property Value Reference

Molecular Weight 664.76 g/mol [1]

Quenching Range 620 - 730 nm [3][4]

Absorption Maximum (λmax) ~672 nm (conjugated) [5]

Extinction Coefficient (at λmax) ~42,700 cm⁻¹M⁻¹ (conjugated) [5]

Solubility DMSO, DMF [1]

Reactivity Primary amines [1]

Storage (Solid) -20°C, desiccated [1][2][6]

Storage (in Anhydrous DMSO) -20°C for up to 1-2 months [7]

Mechanism of Action: Amine Conjugation and
Fluorescence Quenching
The utility of UBQ-3 NHS Ester as a molecular tool is based on two key chemical processes:

the covalent labeling of biomolecules via its NHS ester group and the subsequent quenching of

a nearby fluorophore.

Amine-Reactive Conjugation
The NHS ester group of UBQ-3 is highly reactive towards nucleophilic primary amines, such as

the ε-amino group of lysine residues and the N-terminus of proteins, as well as amine-modified

oligonucleotides. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly

alkaline pH (typically 7.2-8.5). At this pH, the primary amine is deprotonated and acts as a

potent nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation

of a stable amide bond and the release of N-hydroxysuccinimide.
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Figure 1. Reaction mechanism of UBQ-3 NHS Ester with a primary amine.

Fluorescence Quenching
Once conjugated to a biomolecule in proximity to a suitable fluorophore, UBQ-3 acts as an

efficient quencher. The mechanism of quenching is primarily through Fluorescence Resonance

Energy Transfer (FRET), where the energy from the excited fluorophore is non-radiatively

transferred to the UBQ-3 molecule.[4] This process is highly dependent on the spectral overlap

between the emission spectrum of the fluorophore and the absorption spectrum of UBQ-3.

Additionally, static quenching, which involves the formation of a ground-state complex between

the fluorophore and the quencher, can also contribute to the overall quenching efficiency.[4]

Applications in Research and Development
The ability of UBQ-3 NHS Ester to be incorporated into custom-designed probes makes it a

valuable tool in various research areas:

Quantitative PCR (qPCR): In dual-labeled hydrolysis probes (e.g., TaqMan® probes), UBQ-3

can serve as the 3' quencher for a 5' fluorescent reporter dye. The probe's fluorescence is

quenched until it is degraded by the exonuclease activity of the DNA polymerase during

amplification, separating the reporter from the quencher and generating a detectable signal.
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Enzyme Activity Assays: FRET-based substrates can be designed where a fluorophore and

UBQ-3 are linked by a peptide sequence that is a substrate for a specific protease. Cleavage

of the peptide separates the pair, resulting in an increase in fluorescence that is proportional

to enzyme activity.

Molecular Beacons: These are hairpin-shaped oligonucleotide probes where a fluorophore

and UBQ-3 are at opposite ends. In the closed conformation, fluorescence is quenched.

Upon hybridization to a complementary target sequence, the hairpin opens, separating the

fluorophore and quencher and leading to a fluorescent signal.

In Vivo Imaging: Activatable probes for in vivo imaging can be constructed using UBQ-3.

These probes remain "dark" until they encounter their target (e.g., a specific enzyme or pH

environment), at which point a conformational change or cleavage event separates the

fluorophore and UBQ-3, "turning on" the fluorescence. However, some studies suggest that

the azo bond in BHQ-3 may be unstable in vivo, which should be a consideration in

experimental design.[8]

Quantitative Data
Quenching Efficiency of UBQ-3/BHQ-3 with Common
Far-Red Dyes
The efficiency of quenching is a critical parameter for the design of sensitive molecular probes.

The following table summarizes the reported quenching efficiencies of BHQ-3 with several

compatible fluorophores.
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Fluorophore
Emission Max
(λem)

Quenching
Efficiency (%)

Reference

Cy5 ~665 nm 89% [9]

Cy5.5 ~694 nm 84% [9][10][11]

Alexa Fluor 647 ~668 nm High (compatible) [6]

Alexa Fluor 700 ~719 nm High (compatible) [1]

IRDye 680 ~700 nm High (compatible) [1]

IRDye 700 ~710 nm High (compatible) [1]

IRDye 800CW ~789 nm
Suitable for contact

quenching
[8]

Note: Quenching efficiency can be influenced by the linker length and conformation of the

probe.

Hydrolysis of NHS Esters
A competing reaction to the desired aminolysis is the hydrolysis of the NHS ester in an

aqueous environment. The rate of hydrolysis is highly dependent on pH and temperature.

pH Temperature
Half-life of NHS
Ester

Reference

7.0 0°C 4-5 hours

8.6 4°C 10 minutes

Note: It is crucial to perform labeling reactions promptly after preparing the UBQ-3 NHS Ester
solution and to use anhydrous solvents for stock solutions to minimize hydrolysis.

Experimental Protocols
General Workflow for Bioconjugation with UBQ-3 NHS
Ester
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Figure 2. General experimental workflow for bioconjugation.

Detailed Protocol 1: Labeling of Proteins
This protocol provides a general guideline for labeling proteins with UBQ-3 NHS Ester. The

optimal conditions, particularly the molar excess of the dye, may need to be determined
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empirically for each specific protein.

Materials:

Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

UBQ-3 NHS Ester

Anhydrous DMSO

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Purification column (e.g., desalting column like Sephadex G-25)

Procedure:

Protein Preparation: Adjust the buffer of the protein solution to the Reaction Buffer (pH 8.3).

The protein concentration should ideally be between 1-10 mg/mL.

UBQ-3 NHS Ester Stock Solution: Immediately before use, dissolve UBQ-3 NHS Ester in
anhydrous DMSO to a concentration of 10 mg/mL.

Molar Ratio Calculation: Determine the desired molar excess of UBQ-3 NHS Ester to the

protein. A starting point of a 10- to 20-fold molar excess is recommended for a moderate

degree of labeling.[12] For mono-labeling, an 8-fold molar excess can be a good starting

point.[7]

Conjugation Reaction: Add the calculated volume of the UBQ-3 NHS Ester stock solution to

the protein solution while gently vortexing.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C, protected from light.

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration

of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purification: Separate the labeled protein from unreacted UBQ-3 and the NHS byproduct

using a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g.,

PBS).

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for the protein) and at the λmax of UBQ-3 (~670 nm).

Detailed Protocol 2: Labeling of Amine-Modified
Oligonucleotides
This protocol is adapted for labeling oligonucleotides with a 5' or 3' primary amine modification.

Materials:

Amine-modified oligonucleotide

UBQ-3 NHS Ester

Anhydrous DMSO

Reaction Buffer: 0.1 M sodium carbonate, pH 8.5-9.0

Purification system (e.g., HPLC, PAGE, or ethanol precipitation)

Procedure:

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Reaction

Buffer to a concentration of 1-5 mM.

UBQ-3 NHS Ester Stock Solution: Immediately before use, dissolve UBQ-3 NHS Ester in
anhydrous DMSO to a concentration of ~10-20 mM.

Conjugation Reaction: Add a 5- to 10-fold molar excess of the UBQ-3 NHS Ester solution to

the oligonucleotide solution. Vortex briefly to mix.

Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
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Purification: The purification method will depend on the scale of the reaction and the required

purity of the final product.

Ethanol Precipitation: For routine applications, this method can remove the bulk of the

unreacted quencher.[13]

Reverse-Phase HPLC (RP-HPLC): This is a highly effective method for separating the

more hydrophobic labeled oligonucleotide from the unlabeled oligonucleotide and free

quencher.[14]

Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation

based on size and can yield very pure labeled oligonucleotides.[15]

Characterization: Verify the conjugation and assess the purity of the labeled oligonucleotide

using analytical HPLC and/or mass spectrometry.

Conclusion
UBQ-3 NHS Ester is a versatile and effective dark quencher for the development of sensitive

fluorogenic probes in the far-red and near-infrared spectral range. Its straightforward amine-

reactive chemistry allows for stable conjugation to a wide variety of biomolecules. By

understanding its physicochemical properties and optimizing the labeling and purification

protocols, researchers can successfully incorporate UBQ-3 into innovative assays for a broad

range of applications in molecular biology, diagnostics, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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